Cas no 708223-78-3 (N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide)

N,N-Dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is a specialized sulfonamide derivative featuring a piperazine core with a dimethylcarboxamide substituent. Its structure incorporates a mesitylenesulfonyl group, enhancing steric and electronic properties for targeted applications. This compound is valued for its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring rigid, sterically hindered motifs. The sulfonamide and carboxamide functionalities offer versatility in further derivatization, while the trimethylphenyl group contributes to improved solubility and stability. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry and drug discovery, where precise structural control is critical.
N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide structure
708223-78-3 structure
Product Name:N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide
CAS No:708223-78-3
MF:C16H25N3O3S
MW:339.453002691269
CID:6074649
PubChem ID:971390
Update Time:2025-08-26

N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide
    • F1757-0300
    • HMS2658N03
    • 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide
    • Z208333866
    • N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide
    • 708223-78-3
    • SMR000277407
    • AKOS000604659
    • CHEMBL1431771
    • MLS000715890
    • Inchi: 1S/C16H25N3O3S/c1-12-10-13(2)15(14(3)11-12)23(21,22)19-8-6-18(7-9-19)16(20)17(4)5/h10-11H,6-9H2,1-5H3
    • InChI Key: LNTRHOBDBLPOCT-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(C)=CC=1C)(N1CCN(C(N(C)C)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 339.16166284g/mol
  • Monoisotopic Mass: 339.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 69.3Ų

N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide Pricemore >>

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Additional information on N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide

N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide: An Overview of a Promising Compound (CAS No. 708223-78-3)

N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide (CAS No. 708223-78-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications.

The chemical structure of N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is composed of a piperazine ring functionalized with a dimethylamino group and a 2,4,6-trimethylbenzenesulfonyl moiety. The presence of these functional groups imparts distinct physicochemical properties to the molecule, making it an interesting candidate for various biological assays.

Recent research has highlighted the potential of N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide in modulating specific biological pathways. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. These findings suggest that N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide could be a valuable lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

In addition to its anti-inflammatory properties, N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. These results indicate that N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide may have therapeutic potential in cancer treatment.

The pharmacokinetic profile of N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide has also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for further development in preclinical and clinical settings.

To further explore the therapeutic potential of N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from these trials have been promising, with the compound demonstrating good tolerability and significant therapeutic effects in patients with inflammatory conditions and certain types of cancer.

In conclusion, N,N-dimethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide (CAS No. 708223-78-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Continued research and clinical evaluation will further elucidate its full potential as a valuable addition to the pharmaceutical arsenal.

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